

Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation of Glycine Esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl N-(diphenylmethylidene)glycinate
Cat. No.:	B020685

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed allylic alkylation of glycine esters is a powerful and versatile C-C bond-forming reaction for the synthesis of α -allyl amino acids, which are valuable building blocks in medicinal chemistry and drug development. This reaction, often referred to as the Tsuji-Trost reaction, allows for the construction of complex amino acid derivatives with high levels of stereocontrol. The use of chiral ligands enables the asymmetric synthesis of enantiomerically enriched α -allylic amino acids.^{[1][2]} This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.

Reaction Principle

The fundamental transformation involves the reaction of a glycine ester derivative, which acts as a nucleophile, with an allylic substrate in the presence of a palladium catalyst. The glycine ester is typically used in the form of a Schiff base (e.g., a benzophenone imine) or with an N-protecting group to facilitate the formation of the enolate nucleophile.^{[3][4]} The reaction proceeds through a π -allylpalladium intermediate, which is then attacked by the glycine enolate.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed allylic alkylation of glycine esters under various reaction conditions.

Table 1: Asymmetric Allylic Alkylation of Glycine Imino Esters with a Chiral Phase-Transfer Catalyst[1]

Entry	Allylic Acetate	Product	Yield (%)	ee (%)
1	Allyl acetate	4a	75	89
2	Crotyl acetate	4b	72	90
3	Cinnamyl acetate	4c	85	92
4	1-Phenyl-2-propenyl acetate	6	11	85 (>95% de)

Table 2: Influence of N-Protecting Group on the Allylic Alkylation of Glycine tert-Butyl Ester[3]

Entry	N-Protecting Group (PG)	Product	Yield (%)
1	Cbz	7a	82
2	Boc	7b	61
3	Tfa	7c	61
4	Ts	7d	50

Experimental Protocols

Protocol 1: Asymmetric Allylic Alkylation of tert-Butyl (Diphenylmethimino)acetate using a Chiral Phase-Transfer Catalyst[1]

This protocol describes the palladium-catalyzed asymmetric allylic alkylation of a glycine imino ester using a chiral phase-transfer catalyst (PTC).

Materials:

- $[\text{Pd}(\pi\text{-allyl})\text{Cl}]_2$
- Triphenyl phosphite ($\text{P}(\text{OPh})_3$)
- Chiral phase-transfer catalyst (e.g., a cinchonidinium salt)
- tert-Butyl (diphenylmethimino)acetate
- Allylic acetate
- Cesium hydroxide monohydrate ($\text{CsOH}\cdot\text{H}_2\text{O}$)
- Toluene
- Dichloromethane

Procedure:

- To a solution of $[\text{Pd}(\pi\text{-allyl})\text{Cl}]_2$ (1.0 mol %) and $\text{P}(\text{OPh})_3$ (4.0 mol %) in toluene, add the allylic acetate (1.2 equiv).
- Stir the mixture at room temperature for 10 minutes.
- Add the chiral phase-transfer catalyst (10 mol %) and tert-butyl (diphenylmethimino)acetate (1.0 equiv).
- Add solid $\text{CsOH}\cdot\text{H}_2\text{O}$ (5.0 equiv) and stir the reaction mixture vigorously at the desired temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with dichloromethane.

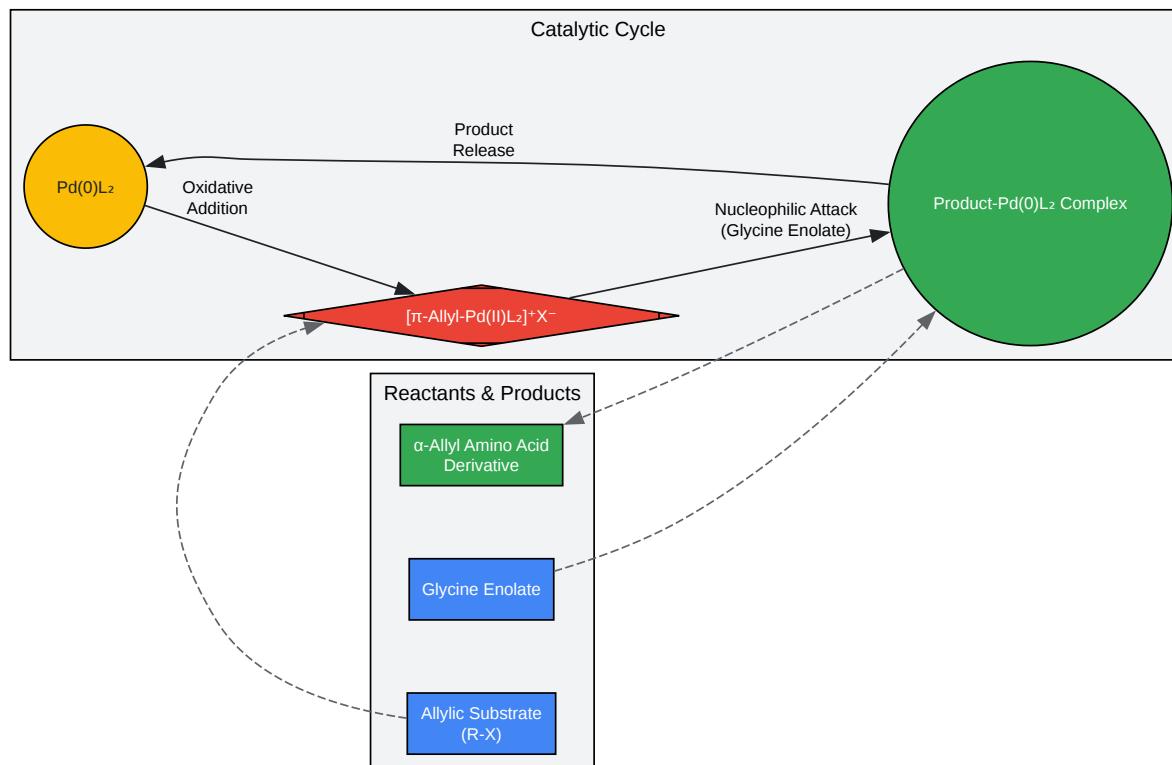
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Allylic Alkylation of a Chelated Glycine Ester Enolate[3]

This protocol is for the diastereoselective allylation of an N-protected glycine ester via a chelated zinc enolate.

Materials:

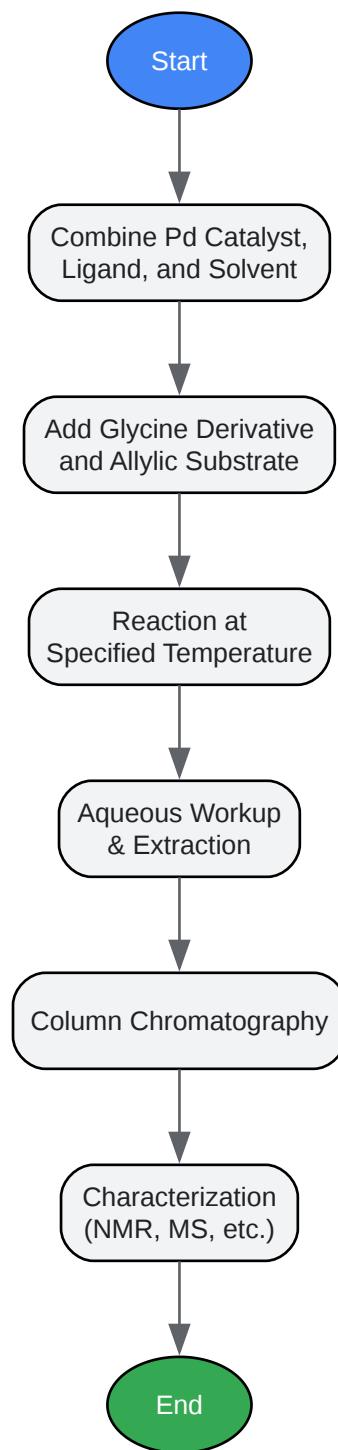
- N-protected glycine tert-butyl ester (e.g., Cbz-Gly-OtBu)
- Lithium hexamethyldisilazide (LHMDS)
- Anhydrous zinc chloride ($ZnCl_2$)
- $[Pd(\pi\text{-allyl})Cl]_2$
- Triphenylphosphine (PPh_3)
- Allyl carbonate
- Anhydrous tetrahydrofuran (THF)


Procedure:

- Dissolve the N-protected glycine tert-butyl ester (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).
- Cool the solution to $-78\text{ }^\circ C$.
- Add LHMDS (1.1 equiv) dropwise and stir the solution for 30 minutes at $-78\text{ }^\circ C$ to form the lithium enolate.

- Add a solution of anhydrous $ZnCl_2$ (1.1 equiv) in THF and stir for another 30 minutes at -78 °C to form the chelated zinc enolate.
- In a separate flask, prepare the palladium catalyst by dissolving $[Pd(\pi\text{-allyl})Cl]_2$ (1 mol %) and PPh_3 (4 mol %) in anhydrous THF.
- Add the allyl carbonate (1.2 equiv) to the palladium catalyst solution.
- Transfer the solution of the chelated zinc enolate to the palladium catalyst/allyl carbonate mixture at -78 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

Mandatory Visualizations


Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation of a Glycine Ester

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the palladium-catalyzed allylic alkylation.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A general workflow for palladium-catalyzed allylic alkylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation of Glycine Esters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020685#palladium-catalyzed-allylic-alkylation-of-glycine-esters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com